4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde

Physicochemical profiling Lipophilicity Solubility

Medicinal chemists often face supply gaps when methylated pyridinylpiperazine analogs are discontinued or available only at low purity. 4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355238-56-0) solves this challenge as an in-stock, 97% pure des-methyl scaffold. - Lower MW (247.30 Da) and LogP (0.95) vs. methyl analogs improve aqueous solubility and reduce DMSO in biophysical assays. - Three unsubstituted pyridine C-H positions enable sequential C-H functionalization for maximum library diversity. - Stable supply at 97% purity ensures reproducibility across iterative SAR campaigns.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
Cat. No. B11796666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CN=C(C=C1)N2CCN(CC2)C=O
InChIInChI=1S/C13H17N3O2/c1-2-12(18)11-3-4-13(14-9-11)16-7-5-15(10-17)6-8-16/h3-4,9-10H,2,5-8H2,1H3
InChIKeyIPABEECTSFEUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline for Procurement


4-(5-Propionylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355238-56-0) is a heterobifunctional building block composed of a piperazine-1-carbaldehyde moiety linked to a 5-propionylpyridin-2-yl group . It belongs to the pyridinylpiperazine class of compounds, widely employed in medicinal chemistry for CNS-targeted and anti-inflammatory programs . Its defining structural feature is the absence of additional methyl substituents on the pyridine ring, distinguishing it from its closest commercially available analogs. This compound presents as a fine chemical intermediate with a catalog purity of 97% and a molecular weight of 247.30 g/mol .

Why Methylated Analog Substitution Fails in Lead Optimization


Generic substitution of 4-(5-propionylpyridin-2-yl)piperazine-1-carbaldehyde with its 3-, 4-, or 6-methylpyridinyl analogs (CAS 1355174-72-9, 1355232-14-2, 1355193-14-4) is not chemically neutral. The introduction of a methyl group increases molecular weight by approximately 14 Da (+5.7%) and raises the calculated logP by roughly 0.31 log units, altering both passive permeability and aqueous solubility in a quantifiable manner . Furthermore, the methyl substituent introduces steric hindrance adjacent to the propionyl or piperazine attachment points, which can differentially impact the yield and regioselectivity of downstream reactions such as reductive amination at the carbaldehyde or nucleophilic aromatic substitution at the pyridine ring . These physicochemical and steric differences mean that results obtained with a methylated analog in a synthetic sequence or a biological assay cannot be assumed to transfer directly to the des-methyl parent compound.

Quantitative Differentiation vs. Methyl-Substituted Analogs


Lower LogP Drives Superior Aqueous Solubility

The target compound 4-(5-propionylpyridin-2-yl)piperazine-1-carbaldehyde exhibits a vendor-calculated LogP of 0.9527, which is 0.30842 log units lower than the 1.26112 LogP reported for its closest commercially tracked analog, 4-(6-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde . This reduction in lipophilicity corresponds to approximately 2.0-fold higher predicted aqueous solubility, a critical advantage in aqueous reaction media or biological assays where DMSO stock solubility limitations are common.

Physicochemical profiling Lipophilicity Solubility

Molecular Weight Reduction Improves Ligand Efficiency

The molecular weight of 4-(5-propionylpyridin-2-yl)piperazine-1-carbaldehyde is 247.30 g/mol, compared to 261.32 g/mol for the 3-methyl, 4-methyl, and 6-methyl analogs (C14H19N3O2) . This 14 Da reduction (5.4% lower) translates to improved ligand efficiency indices when the compound is used as a starting fragment or intermediate, as the same pharmacophoric elements are presented with less molecular mass, directly benefiting compliance with Lipinski's Rule of Five.

Medicinal chemistry Ligand efficiency Fragment-based drug design

Superior Permeability-Solubility Balance at Identical TPSA

Both the target compound and its 6-methyl analog share an identical topological polar surface area (TPSA) of 53.51 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors . However, the target compound's lower LogP (0.9527 vs. 1.26112) positions it more favorably within the central region of the BOILED-Egg permeability model, suggesting a better balance between passive gastrointestinal absorption and aqueous solubility without sacrificing membrane permeation potential.

Drug-likeness Permeability ADME

Unsubstituted Pyridine Enables Regioselective C–H Functionalization

The 5-propionylpyridin-2-yl motif in the target compound leaves the pyridine 3-, 4-, and 6-positions unsubstituted, preserving three distinct C–H sites for sequential functionalization. In contrast, each methylated analog (3-methyl, 4-methyl, 6-methyl) permanently blocks one of these positions, reducing the number of accessible derivatization vectors by at least 33% . This is particularly relevant for library synthesis where multiple points of diversity are required from a single intermediate.

Synthetic chemistry C–H activation Regioselectivity

Superior Availability and Purity Profile for SAR Campaigns

The target compound is listed at 97% purity on Leyan , while the 6-methyl analog is offered at 98% purity from the same supplier and the 4-methyl analog at 95% purity from AKSci . The 3-methyl analog (CAS 1355174-72-9) is reported as discontinued or on inquiry-only basis by multiple vendors , indicating supply chain instability. This positions the target compound as the most reliably accessible member of this congeneric series for sustained SAR exploration.

Chemical procurement Structure-activity relationship Quality control

Optimal Procurement and Application Scenarios


Fragment-Based Lead Generation Requiring Solubility and Ligand Efficiency

When constructing fragment libraries for biophysical screening (NMR, SPR, X-ray crystallography), the lower molecular weight (247.30 g/mol) and reduced LogP (0.9527) of this compound relative to methylated analogs make it a superior choice. Its high aqueous solubility minimizes DMSO content in assay buffers, while the aldehyde and propionyl groups provide two orthogonal vectors for fragment elaboration, maximizing ligand efficiency.

Late-Stage Diversification via Sequential C–H Functionalization

The presence of three unsubstituted C–H positions on the pyridine ring enables sequential palladium-catalyzed C–H arylation, amination, or borylation, generating multiply-substituted pyridine scaffolds from a single intermediate. The methylated analogs (3-Me, 4-Me, 6-Me) each sacrifice one of these positions, reducing the maximum library diversity achievable in a given number of synthetic steps .

CNS Drug Discovery Requiring Balanced Permeability and Low Binding

The compound's TPSA of 53.51 Ų combined with a LogP below 1.0 positions it within the favorable CNS MPO (Multiparameter Optimization) space. The lower LogP vs. the 6-methyl analog (0.9527 vs. 1.26112) reduces predicted tissue binding and phospholipidosis risk, while maintaining sufficient passive permeability for blood-brain barrier penetration .

Multi-Round SAR Campaigns Demanding Reliable Resupply

The target compound is in-stock at 97% purity from Leyan, whereas the 3-methyl analog is discontinued and the 4-methyl analog is only available at 95% purity . This supply stability, combined with the quantitative physicochemical advantages described above, makes it the preferred starting scaffold for medicinal chemistry teams planning iterative structure-activity relationship exploration.

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